Home > Products > Screening Compounds P121575 > (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride
(R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride - 1286209-05-9

(R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride

Catalog Number: EVT-2910501
CAS Number: 1286209-05-9
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride (AC-90179)

Compound Description: AC-90179 is a selective serotonin 2A (5-HT2A) receptor inverse agonist. It exhibits high potency at 5-HT2A receptors and also shows antagonism at 5-HT2C receptors. Notably, it lacks significant potency for D2 and H1 receptors, which are implicated in side effects associated with other antipsychotic drugs. AC-90179 demonstrated efficacy in preclinical models of psychosis, including blocking the effects of a 5-HT2A agonist and attenuating phencyclidine-induced hyperactivity. []

Relevance: Although AC-90179 and (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride differ in their specific substituents and overall structure, they both belong to the acetamide class of compounds. Both compounds feature a piperidine ring connected to the acetamide moiety through a nitrogen atom. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2. It displays a biochemical IC50 of 0.002 μM and a cellular EC50 of 0.032 μM. CPI-1205 exhibits promising antitumor activity in preclinical studies and is currently in Phase I clinical trials for B-cell lymphoma. []

Relevance: Both CPI-1205 and (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride share the presence of a piperidine ring as a key structural feature. Although the overall structures and pharmacological targets differ, the shared piperidine moiety suggests a potential connection in terms of chemical synthesis or pharmacological properties. []

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1)

Compound Description: ISQ-1 is an isoquinolinone derivative that acts as a blocker of the ultrarapid delayed rectifier potassium current, IKur. It displays an IC50 of 324 nM against the Kv1.5 channel, which underlies IKur. ISQ-1 exhibited atrial-selective electrophysiological effects and demonstrated efficacy in terminating atrial fibrillation (AF) in a preclinical dog model of heart failure. []

Relevance: This compound and (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride both feature a methoxy group attached to an aromatic ring and a piperidine ring. Although their core structures differ (sulfonamide vs. acetamide), these shared features could suggest similarities in their chemical properties or potential for interacting with specific biological targets. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A)

Compound Description: SR141716A is a well-characterized CB1 cannabinoid receptor antagonist. It exhibits high affinity for CB1 receptors and effectively blocks the pharmacological effects of cannabinoid agonists. [, , , , , , , ]

Relevance: Both SR141716A and (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride incorporate a piperidine ring as a core structural element. Although their overall structures and pharmacological targets are distinct, the presence of this shared moiety suggests a potential connection in terms of chemical synthesis or general pharmacological properties. [, , , , , , , ]

R-(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN 55,212-2)

Compound Description: WIN 55,212-2 is a potent synthetic cannabinoid agonist that primarily targets CB1 receptors. It produces a range of cannabinoid-like effects, including antinociception, hypothermia, and behavioral changes. [, , , , , , ]

Relevance: While WIN 55,212-2 does not directly resemble the structure of (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride, it is included due to its frequent pairing with SR141716A in studies exploring the cannabinoid system. This co-occurrence highlights the role of CB1 antagonists in counteracting the effects of agonists like WIN 55,212-2, potentially providing insights into the pharmacological space occupied by (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride. [, , , , , , ]

(R)-methanandamide

Compound Description: (R)-methanandamide is a metabolically stable analog of the endocannabinoid anandamide. It exhibits activity at both CB1 and CB2 cannabinoid receptors, displaying complex pharmacological properties depending on the cellular context. [, , ]

Relevance: Although (R)-methanandamide possesses a distinct structure compared to (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride, its inclusion stems from its involvement in studies alongside SR141716A and WIN 55,212-2. The research focusing on these cannabinoid ligands collectively highlights the intricate interplay between agonists, antagonists, and the diverse effects mediated by the cannabinoid system, potentially offering a broader context for understanding the pharmacological profile of (R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride. [, , ]

Properties

CAS Number

1286209-05-9

Product Name

(R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride

IUPAC Name

2-methoxy-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.69

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3,(H,10,11);1H/t7-;/m1./s1

InChI Key

VASLSTUGMLUIQM-OGFXRTJISA-N

SMILES

COCC(=O)NC1CCCNC1.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.